3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

概要

説明

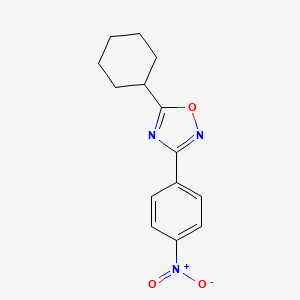

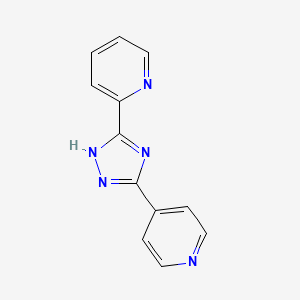

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: is a heterocyclic compound that features both pyridine and triazole rings

作用機序

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s suggested that the compound may interact with its targets through the formation of complexes . The specific nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s suggested that the compound may exhibit luminescent properties, indicating potential applications in the field of bioimaging .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances in the environment. For example, it’s suggested that the compound exhibits luminescent properties in a pH 7.00 water solution .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with 4-pyridinecarboxaldehyde under acidic conditions to yield the desired triazole compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydrotriazole derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

科学的研究の応用

Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties, which can be applied in catalysis and materials science.

Biology and Medicine: In medicinal chemistry, 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole derivatives have been explored for their potential as therapeutic agents, particularly as antimicrobial and anticancer compounds.

Industry: The compound’s ability to form stable complexes with metals makes it useful in the development of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation.

類似化合物との比較

2,4,6-Tris(4-pyridyl)pyridine: Another pyridine-based ligand used in coordination chemistry.

1,2-Bis(4-pyridyl)ethylene: A compound with similar pyridine rings but different connectivity, used in the synthesis of coordination polymers.

Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate: A ligand with similar coordination properties but different structural features.

Uniqueness: 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole is unique due to the presence of both pyridine and triazole rings, which provide multiple coordination sites and versatile reactivity. This makes it particularly valuable in the design of complex metal-organic frameworks and as a scaffold for developing new therapeutic agents.

特性

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFXUCJTFGKKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384397 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36770-50-0 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole and why is it of interest in materials chemistry?

A1: this compound, often abbreviated as Hdpt24, is an organic molecule containing both pyridyl and triazole rings. This makes it an attractive ligand in coordination chemistry due to the multiple nitrogen atoms capable of coordinating to metal ions. This ability to bind metal ions, coupled with its rigid angular structure, allows Hdpt24 to form diverse metal-organic frameworks (MOFs) with interesting properties.

Q2: What are some notable gas sorption properties observed in porous frameworks constructed with Hdpt24?

A3: One of the isomers of the Mn(II)-Hdpt24 framework, denoted as β, exhibited noteworthy gas sorption properties []. This material demonstrated a temperature-dependent framework flexibility, evidenced by nitrogen adsorption occurring at 195 K but not at 77 K. Furthermore, it displayed a high selectivity for carbon dioxide over methane and nitrogen at room temperature, suggesting potential applications in CO2 capture and separation [].

Q3: Can Hdpt24 be used to synthesize materials beyond traditional powder forms?

A4: Yes, Hdpt24 has been successfully utilized in the synthesis of thin films. A zinc-based coordination polymer, MAF-252, has been prepared through a solvent-free reaction between ZnO and Hdpt24 []. Importantly, this synthesis could be adapted for thin film deposition via chemical vapor deposition (CVD). The CVD method enabled the formation of conformal and patterned MAF-252 thin films, even on surfaces with high aspect ratios, demonstrating the versatility of Hdpt24 in materials processing [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)

![(2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID](/img/structure/B1363920.png)

![N-[4-anilino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]-N-methylamine](/img/structure/B1363926.png)